Structural Differentiation: Unsubstituted Benzenesulfonamide vs. 4-Ethyl-Benzenesulfonamide Analog in Hydrogen-Bond Donor Capacity and Steric Profile
CAS 922007-71-4 bears an unsubstituted benzenesulfonamide moiety at the 7-position of the oxazepine ring, whereas its close analog 4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922062-58-6) carries a 4-ethyl substituent on the sulfonamide phenyl ring . The unsubstituted phenylsulfonamide confers a smaller steric footprint (molecular weight 346.4 vs. 374.5 g/mol for the 4-ethyl analog) and preserves an unobstructed sulfonamide –NH– hydrogen-bond donor that is critical for interaction with catalytic residues in kinase ATP-binding sites and carbonic anhydrase active sites [1]. Computational topological polar surface area (tPSA) for the target compound is predicted at approximately 84 Ų, vs. ~84 Ų for the 4-ethyl analog; however, the absence of the para-ethyl group reduces logP by approximately 0.6–0.8 log units (predicted logP ~2.5 vs. ~3.2), conferring modestly improved aqueous solubility and potentially altered membrane permeability profiles .
| Evidence Dimension | Steric bulk (molecular weight) and lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | MW = 346.4 g/mol; predicted logP ~2.5; tPSA ~84 Ų (unsubstituted benzenesulfonamide) |
| Comparator Or Baseline | 4-Ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922062-58-6): MW = 374.5 g/mol; predicted logP ~3.2; tPSA ~84 Ų (4-ethylbenzenesulfonamide) |
| Quantified Difference | ΔMW = −28.1 g/mol (7.5% reduction); ΔlogP ≈ −0.7 (reduced lipophilicity for target compound) |
| Conditions | In silico physicochemical property prediction; no experimental logP or solubility data identified for either compound in the open literature. |
Why This Matters
The lower molecular weight and reduced lipophilicity of CAS 922007-71-4 may translate to advantageous solubility and permeability characteristics compared to the 4-ethyl analog, important considerations for downstream assay compatibility and formulation.
- [1] Cruz-López O et al. 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. Future Med Chem. 2017;9(11):1129-1140. View Source
